molecular formula C11H14N2OS B6970401 N-[1-(1,3-thiazol-2-yl)cyclopentyl]prop-2-enamide

N-[1-(1,3-thiazol-2-yl)cyclopentyl]prop-2-enamide

Cat. No.: B6970401
M. Wt: 222.31 g/mol
InChI Key: KSORUTKBWKYUEH-UHFFFAOYSA-N
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Description

N-[1-(1,3-thiazol-2-yl)cyclopentyl]prop-2-enamide is a synthetic organic compound that features a thiazole ring, a cyclopentyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-thiazol-2-yl)cyclopentyl]prop-2-enamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Cyclopentyl Group Introduction: The cyclopentyl group can be introduced via a Grignard reaction, where cyclopentyl magnesium bromide reacts with a suitable electrophile.

    Amide Formation: The final step involves the formation of the amide bond through the reaction of the thiazole-cyclopentyl intermediate with acryloyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-thiazol-2-yl)cyclopentyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, while the amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted thiazole derivatives or amide derivatives.

Scientific Research Applications

N-[1-(1,3-thiazol-2-yl)cyclopentyl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be utilized in the development of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules and its potential biological activity.

Mechanism of Action

The mechanism of action of N-[1-(1,3-thiazol-2-yl)cyclopentyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the amide group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1,3-thiazol-2-yl)cyclopentyl]acetamide
  • N-[1-(1,3-thiazol-2-yl)cyclopentyl]but-2-enamide
  • N-[1-(1,3-thiazol-2-yl)cyclopentyl]prop-2-ynamide

Uniqueness

N-[1-(1,3-thiazol-2-yl)cyclopentyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiazole ring and the prop-2-enamide moiety allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)cyclopentyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-2-9(14)13-11(5-3-4-6-11)10-12-7-8-15-10/h2,7-8H,1,3-6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSORUTKBWKYUEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1(CCCC1)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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